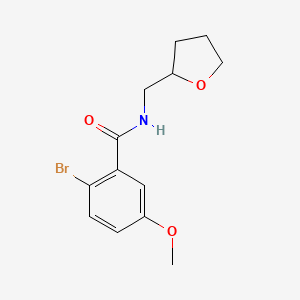
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group and the benzamide moiety can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzene ring and the amide moiety .
Scientific Research Applications
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups, along with the benzamide moiety, allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Biological Activity
2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H14BrNO2, with a molecular weight of approximately 284.15 g/mol. The structure features a bromine atom, a methoxy group, and a tetrahydrofuran moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrNO2 |
| Molecular Weight | 284.15 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that certain benzamide derivatives can effectively combat both Gram-positive and Gram-negative bacteria by disrupting cell wall integrity and membrane structures . The presence of the methoxy group may enhance hydrophobic interactions, potentially improving the compound's efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within microbial cells. Similar compounds have been noted to inhibit bacterial growth through mechanisms such as:
- Cell Wall Disruption : By interfering with peptidoglycan synthesis.
- Membrane Integrity : Altering membrane permeability leading to cell lysis.
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
Study on Antimicrobial Efficacy
A recent study published in MDPI evaluated various benzamide derivatives for their antimicrobial properties. Among these, compounds with similar structural features to this compound showed promising results against multidrug-resistant bacterial strains. The study utilized in vitro assays to measure Minimum Inhibitory Concentrations (MICs) across different bacterial species.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromo-5-methoxy-N-benzamide | 8 | E. coli |
| 2-Bromo-5-methoxy-N-(tetrahydrofuran-2-yl)methyl)benzamide | TBD | MRSA |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is limited, related compounds have demonstrated favorable ADME characteristics with low cytotoxicity in human cell lines . Further studies are necessary to establish the safety profile and therapeutic window for this compound.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
InChI Key |
AMZKFNSRYFYXKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















